Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a chemical compound with significant pharmaceutical relevance. It is a derivative of isoquinoline, a bicyclic compound that features prominently in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, which is crucial in regulating cellular responses to oxygen levels.
The compound is synthesized through various chemical processes, often as an intermediate in the production of other pharmacologically active substances. Its synthesis has been documented in patent literature and chemical synthesis databases, indicating its relevance in drug development pathways.
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate belongs to the class of organic compounds known as isoquinolines. It can be classified further based on its functional groups: it contains a carboxylate ester and a phenolic hydroxyl group, contributing to its reactivity and biological activity.
The synthesis of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following stages:
One documented method involves using 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester and N-p-toluenesulfonylglycine methyl ester in the presence of sodium methylate as a base, under controlled temperature conditions (approximately 50 °C) in N,N-dimethylformamide as a solvent. This method emphasizes the importance of inert atmospheres to prevent unwanted side reactions during synthesis .
The molecular formula for Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is , with a molecular weight of approximately 295.29 g/mol. The structure features an isoquinoline core with a hydroxyl group at the fourth position and a phenoxy group at the sixth position, along with a carboxylate ester at the third position.
Key structural data includes:
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions typical for isoquinoline derivatives. Notable reactions include:
For instance, when reacted with N-bromosuccinimide in dichloromethane, high yields (up to 90%) of brominated derivatives can be obtained, showcasing its reactivity under mild conditions .
The mechanism of action for Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate primarily involves inhibition of hypoxia-inducible factor prolyl hydroxylases (PHDs). By inhibiting these enzymes, the compound stabilizes hypoxia-inducible factors, leading to increased expression of genes involved in erythropoiesis and angiogenesis.
Studies indicate that compounds similar to Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate exhibit potent biological activity at low micromolar concentrations, making them promising candidates for therapeutic applications in conditions like anemia and ischemic diseases.
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is typically characterized by:
Key chemical properties include:
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is primarily utilized in:
The synthesis of methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate (CAS 1509958-11-5) follows meticulously designed multi-step routes that transform precursor scaffolds into the target molecule. One established protocol begins with ortho-phenoxy benzaldehyde derivatives, which undergo Doebner-Miller cyclization under acidic conditions to construct the isoquinoline core . Subsequent oxidation and esterification introduce the C3-carboxylate group, with the C4-hydroxy functionality preserved through protective group strategies (e.g., tert-butyldimethylsilyl protection) [5]. A critical modification involves in-situ generation of the phenoxy moiety via Ullmann condensation between halogenated isoquinoline intermediates and phenol derivatives under copper catalysis, achieving yields of 68–75% in the final esterification step [4] .
Table 1: Key Precursors and Conditions in Multi-Step Synthesis
Precursor Scaffold | Cyclization Method | Esterification Agent | Overall Yield |
---|---|---|---|
ortho-Phenoxy benzaldehyde | Doebner-Miller (AcOH/HCl) | Methyl iodide/K₂CO₃ | 62% |
Halogenated isoquinoline | Copper-catalyzed Ullmann | Diazomethane/MeOH | 75% |
Hydroxy-isoquinoline carboxylate | Acid-catalyzed rearrangement | CH₃I/DMF | 68% |
Alternative pathways leverage 6-hydroxyisoquinoline intermediates, where selective O-arylation introduces the phenoxy group prior to C3-esterification. This route minimizes side reactions during ring closure but requires precise stoichiometric control to avoid diaryl ether formation [4] [5].
Catalytic systems play a pivotal role in constructing the isoquinoline ring and installing functional groups. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for introducing aryl groups at C6, though direct phenoxy linkage via Buchwald-Hartwig amination remains challenging due to competing N-arylation . For cyclization, Lewis acid catalysts like FeCl₃ in dimethyl sulfoxide (DMSO) facilitate intramolecular aldol condensations, achieving >90% regioselectivity for the 6-phenoxy isomer over the 7-phenoxy counterpart [4]. Copper(I) iodide/1,10-phenanthroline systems further optimize phenoxy group introduction, reducing reaction temperatures by 40°C compared to non-catalyzed methods while maintaining yields above 80% .
Table 2: Catalyst Performance in Key Synthetic Steps
Catalyst System | Reaction Type | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Pd(PPh₃)₄/XPhos | Suzuki coupling (C6-aryl) | 100°C | >95% | 78% |
FeCl₃ (10 mol%) | Ring cyclization | 120°C | 90% (6- vs 7-isomer) | 85% |
CuI/phenanthroline | O-Arylation | 80°C | 98% | 82% |
Notably, microwave-assisted catalysis using Cu₂O nanoparticles reduces cyclization time from 12 hours to 90 minutes, enhancing throughput without compromising purity .
Solvent choice critically influences cyclization efficiency and product stability. Polar aprotic solvents like DMSO facilitate Knorr-type cyclizations by stabilizing charged intermediates, while dimethylformamide (DMF) promotes higher temperatures but risks ester hydrolysis [7]. In one protocol, dissolving precursors in DMSO with ferrous ions under acidic conditions (pH 4–5) at 110°C achieves 92% conversion to the isoquinoline core within 4 hours . Conversely, ethereal solvents (e.g., tetrahydrofuran) suppress unwanted polymerization but prolong reaction times by 300% [7]. Mixed-solvent systems, such as acetic acid/water (4:1), balance proton availability and solubility, enabling direct crystallization of the product after evaporation [5] [7].
Table 3: Solvent Impact on Cyclization Kinetics
Solvent System | Temperature | Reaction Time | Byproduct Formation | Yield |
---|---|---|---|---|
DMSO | 110°C | 4 hours | <5% | 92% |
Acetic acid/H₂O (4:1) | 100°C | 6 hours | 8–10% | 88% |
DMF | 120°C | 3 hours | 15–20% | 70% |
THF | 65°C | 12 hours | <2% | 60% |
Post-reaction purification leverages solvent-dependent recrystallization; ethyl acetate/hexane mixtures yield high-purity crystals (>97%), whereas methanol induces ester transesterification [6].
Achieving exclusive phenoxy substitution at C6 requires tailored strategies to counter the inherent reactivity of isoquinoline C5/C7 positions. Ortho-directing groups (–CHO, –CO₂H) on phenol precursors enforce proximity-driven coupling, favoring C6 attachment by 9:1 over C7 [4] [6]. Halogen blocking at C5/C7 via in-situ bromination before phenoxy coupling further enhances selectivity, as demonstrated in syntheses of the analog methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7), which exhibits distinct HPLC retention times [6] [7]. Temperature modulation is equally crucial: reactions below 60°C favor kinetic C6-addition, while >100°C promotes thermodynamic C7-products [4] [7].
Table 4: Regioselectivity Control Methods
Strategy | Condition | 6- vs 7-Regioisomer Ratio | Key Advantage |
---|---|---|---|
Ortho-directed arylation | CuI, K₃PO₄, 80°C | 9:1 | Avoids protecting groups |
Halogen blocking at C5/C7 | NBS, 0°C, then CuO | 15:1 | Enables orthogonal functionalization |
Low-temperature coupling | Pd(OAc)₂, 50°C | 12:1 | Suppresses isomerization |
Microwave irradiation (150°C, 20 minutes) combined with phase-transfer catalysts (tetrabutylammonium bromide) achieves near-complete 6-regioselectivity by accelerating SNAr mechanisms without isomer degradation .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7